1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11-8-14(10-16(21)19(11)3)23-13-4-6-20(7-5-13)17(22)15-9-12(2)24-18-15/h8-10,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXMFNGDQDZZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridinone core.
Attachment of the Oxazole Moiety: The oxazole ring can be synthesized separately and then attached to the piperidine ring through a coupling reaction, such as an amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures. Additionally, purification methods such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Insights :
- The fused imidazo-pyridine core in Compound 1l may confer greater rigidity compared to the flexible dihydropyridinone scaffold of the target compound.
Physicochemical Properties
Analysis :
- The high melting point of Compound 1l reflects strong intermolecular interactions (e.g., dipole-dipole from nitro groups), whereas the target compound’s flexible core and methyl/oxazole substituents may reduce crystalline packing efficiency.
Comparison :
- The target compound’s synthesis may involve more complex protection/deprotection steps due to its multiple reactive sites (e.g., oxazole carbonyl).
Biological Activity
1,6-Dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure consists of a dihydropyridinone core linked to a piperidine moiety and an oxazole ring, suggesting potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of compounds containing the oxazole and piperidine moieties exhibit significant antimicrobial properties. For instance:
- Study Findings : Dhumal et al. (2021) demonstrated that compounds with similar structures effectively inhibited Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .
Anticancer Properties
There is emerging evidence that compounds with similar frameworks may possess anticancer properties:
- Mechanism : Compounds like 1,6-dimethyl derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Neuroprotective Effects
Some studies suggest neuroprotective effects linked to compounds with oxazole rings:
- Case Study : Research indicated that certain oxazole derivatives could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .
Detailed Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxazole derivatives revealed that those with piperidine substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The most promising compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like gentamicin.
Case Study 2: Cancer Cell Apoptosis
In vitro studies on cancer cell lines treated with similar dihydropyridinone derivatives indicated a significant reduction in cell viability and increased markers of apoptosis. The mechanism was linked to the activation of caspase cascades and the downregulation of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
